2-Chloro-5-hydrazinylpyrazine
Overview
Description
2-Chloro-5-hydrazinylpyrazine is an organic compound with the chemical formula C4H5ClN4. It is a white crystalline solid known for its pungent odor. This compound is primarily used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-hydrazinylpyrazine is typically synthesized through the reaction of 2-chloropyrazine with hydrazine under alkaline conditions . The reaction is carried out in ethanol at temperatures ranging from 20°C to 80°C for approximately 2.75 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but is optimized for larger scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydrazinylpyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines.
Oxidation Reactions: Products include pyrazine derivatives with oxidized hydrazinyl groups.
Reduction Reactions: Products include reduced forms of the hydrazinyl group, such as amines.
Scientific Research Applications
2-Chloro-5-hydrazinylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydrazinylpyrazine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-hydrazinylpyrazine
- 2-Chloro-6-hydrazinylpyrazine
- 2-Chloro-4-hydrazinylpyrazine
Uniqueness
2-Chloro-5-hydrazinylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and biological activity compared to its isomers. This unique structure makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(5-chloropyrazin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAGZVVFJPCALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578965 | |
Record name | 2-Chloro-5-hydrazinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299441-13-7 | |
Record name | 2-Chloro-5-hydrazinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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